molecular formula C17H17NO3 B5674700 6,7-dimethoxy-2-(4-methylphenyl)-3H-isoindol-1-one

6,7-dimethoxy-2-(4-methylphenyl)-3H-isoindol-1-one

Cat. No.: B5674700
M. Wt: 283.32 g/mol
InChI Key: SICXNSMPZHCBKB-UHFFFAOYSA-N
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Description

Historical Development and Significance of the Isoindolone Scaffold

The isoindolone framework, chemically a fused benzopyrrole ring system, has been a subject of scientific interest for many decades. epa.gov Its prominence in medicinal chemistry, however, is indelibly linked to the history of thalidomide (B1683933) in the late 1950s and early 1960s. epa.gov Thalidomide, which features a related phthalimide (B116566) (isoindoline-1,3-dione) structure, was notoriously associated with severe birth defects. epa.gov This tragedy spurred significant changes in drug regulation and testing. Paradoxically, it also initiated deeper research into the biological activities of the isoindoline (B1297411) core, eventually leading to the discovery of its potent immunomodulatory and anti-angiogenic properties. This research has culminated in the development and approval of thalidomide analogs like lenalidomide (B1683929) for treating certain cancers, cementing the therapeutic importance of the isoindolone scaffold. pharmaffiliates.com

Beyond synthetic derivatives, the isoindolin-1-one (B1195906) moiety is also found in a variety of natural products, highlighting its biological relevance. nih.govbeilstein-journals.org The first naturally occurring isoindole derivative was isolated from a marine sponge in 1982. beilstein-journals.org The presence of this scaffold in both natural and synthetic compounds underscores its significance as a key building block for molecules with diverse pharmacological effects. researchgate.net

Structural Classification and Nomenclature within the Isoindolone Family

The isoindolone family of compounds is characterized by a bicyclic structure where a benzene (B151609) ring is fused to a five-membered nitrogen-containing ring. The nomenclature and specific classification depend on the oxidation state and substitution of this heterocyclic system.

Isoindoline : This is the fully reduced, or saturated, form of the scaffold (2,3-dihydro-1H-isoindole). epa.gov

Isoindolin-1-one : Also known as phthalimidine, this is the structure of primary interest for this article. It contains a carbonyl group at the 1-position of the isoindoline ring, making it a lactam (a cyclic amide). nih.gov The compound 6,7-dimethoxy-2-(4-methylphenyl)-3H-isoindol-1-one belongs to this class.

Phthalimide : This derivative, also known as isoindoline-1,3-dione, possesses two carbonyl groups at the 1- and 3-positions. epa.gov

The core structure is systematically named as 2,3-dihydro-1H-isoindol-1-one. Substituents on the benzene ring and the nitrogen atom are then indicated by their respective locants. For the subject compound, "6,7-dimethoxy" indicates two methoxy (B1213986) groups on the benzene ring, and "2-(4-methylphenyl)" specifies that a 4-methylphenyl (or p-tolyl) group is attached to the nitrogen atom of the heterocyclic ring.

Overview of Key Academic Research Areas for Isoindolone Derivatives

The versatile structure of the isoindolin-1-one scaffold has allowed for its exploration in a multitude of therapeutic areas. researchgate.net The ability to modify the scaffold at the nitrogen atom, the benzene ring, and the C3-position has led to the synthesis of large libraries of compounds with a wide spectrum of biological activities. organic-chemistry.org

Key research areas include:

Anticancer Activity : Many isoindolinone derivatives have been investigated for their potential as antitumor agents. researchgate.net

Antiviral Properties : The scaffold has been identified as a promising chemotype for developing agents against various viruses, including Enterovirus 71 (EV-A71). researchgate.net

Anti-inflammatory Effects : Certain derivatives have shown potential in modulating inflammatory pathways.

Neuroprotection : Research has explored the use of isoindoline derivatives in models of oxidative stress-related neurodegenerative diseases.

Antimicrobial and Antifungal Activity : The isoindolinone core is present in compounds exhibiting inhibitory effects against bacteria and fungi. researchgate.net

Enzyme Inhibition : Isoindolinones have been designed as inhibitors for specific enzymes, such as carbonic anhydrases, which are involved in various physiological processes. nih.gov

The broad range of biological activities has established isoindolinones as fundamental building blocks in the design of novel drug candidates. researchgate.net

Table 1: Investigated Biological Activities of the Isoindolinone Scaffold

Biological Activity Therapeutic Area Reference
Anticancer Oncology researchgate.net
Antiviral Infectious Disease researchgate.net
Anti-inflammatory Immunology mdpi.com
Neuroprotection Neurology -
Antimicrobial Infectious Disease researchgate.net
Carbonic Anhydrase Inhibition Various nih.gov

Specific Contextualization of this compound within Isoindolone Research

While the isoindolin-1-one scaffold is a subject of extensive research, specific academic studies focusing on this compound are not widely available in published literature. Its existence is noted in chemical supplier catalogs, but detailed investigations into its synthesis, biological activity, and therapeutic potential have not been prominently reported.

However, we can contextualize this specific molecule by examining its structural components in light of broader research on isoindolone derivatives:

The 2-Aryl Substituent : The presence of a 4-methylphenyl (p-tolyl) group at the N-2 position places this compound in the class of 2-aryl-isoindolin-1-ones. This class of compounds has been specifically investigated for potent antiviral activity. researchgate.net The nature of the aryl substituent is often crucial for modulating biological efficacy.

The 6,7-dimethoxy Pattern : The substitution pattern on the benzene ring is a key determinant of a molecule's pharmacological profile. The 6,7-dimethoxy substitution is found in various biologically active isoquinoline (B145761) and isoindoline-based compounds. For instance, molecules with this feature have been synthesized and evaluated as agents to reverse P-glycoprotein-mediated multidrug resistance in cancer chemotherapy. nih.gov While these are different molecular scaffolds, the recurrence of this substitution pattern suggests its potential importance for interacting with biological targets.

Therefore, while direct research on this compound is limited, its structure represents a confluence of motifs that are of significant interest in medicinal chemistry. It combines the 2-aryl-isoindolin-1-one core, associated with antiviral properties, with the 6,7-dimethoxy substitution pattern, which is present in compounds studied for their role in overcoming multidrug resistance. Future research would be necessary to elucidate the specific biological activities of this particular compound.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6,7-dimethoxy-2-(4-methylphenyl)-3H-isoindol-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO3/c1-11-4-7-13(8-5-11)18-10-12-6-9-14(20-2)16(21-3)15(12)17(18)19/h4-9H,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SICXNSMPZHCBKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CC3=C(C2=O)C(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301322282
Record name 6,7-dimethoxy-2-(4-methylphenyl)-3H-isoindol-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301322282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

3.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26660250
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

322669-62-5
Record name 6,7-dimethoxy-2-(4-methylphenyl)-3H-isoindol-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301322282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Spectroscopic and Analytical Characterization Methodologies

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for detailing the molecular framework of organic compounds. Through the analysis of nuclear spin behavior in a magnetic field, NMR provides precise information on the chemical environment, connectivity, and spatial arrangement of atoms.

High-Resolution 1H and 13C NMR for Structural Elucidation

High-resolution 1H (proton) and 13C (carbon-13) NMR are the cornerstones of structural determination for 6,7-dimethoxy-2-(4-methylphenyl)-3H-isoindol-1-one. By analyzing the chemical shifts, coupling constants, and integration of signals, the precise placement of each proton and carbon atom can be ascertained.

1H NMR Spectroscopy: The proton NMR spectrum provides a map of all hydrogen atoms within the molecule. For this compound, distinct signals are expected for the aromatic protons on both the isoindol-1-one core and the 4-methylphenyl (p-tolyl) group, as well as for the methoxy (B1213986) and methyl protons. The methylene (B1212753) protons of the isoindol-1-one ring are also readily identifiable.

13C NMR Spectroscopy: The 13C NMR spectrum reveals the chemical environment of each carbon atom. The spectrum for this compound would be characterized by signals corresponding to the carbonyl carbon, the aromatic carbons of both ring systems, the methoxy carbons, the methyl carbon of the p-tolyl group, and the methylene carbon of the isoindol-1-one core. The distinct chemical shifts of the quaternary and protonated carbons provide further structural confirmation.

Predicted NMR Data:

While specific experimental data for this exact compound is not publicly available, predicted chemical shifts based on known data for structurally similar isoindolinone derivatives can be compiled. rsc.orgnih.govrsc.orgnih.gov

Interactive Table: Predicted 1H NMR Chemical Shifts

ProtonsPredicted Chemical Shift (δ, ppm)Multiplicity
Aromatic CH (isoindolone ring)7.0-7.5Singlet
Aromatic CH (isoindolone ring)7.0-7.5Singlet
Aromatic CH (p-tolyl ring)7.2-7.4Doublet
Aromatic CH (p-tolyl ring)7.2-7.4Doublet
Methylene CH24.5-5.0Singlet
Methoxy OCH33.8-4.0Singlet
Methoxy OCH33.8-4.0Singlet
Methyl CH32.3-2.5Singlet

Interactive Table: Predicted 13C NMR Chemical Shifts

Carbon AtomPredicted Chemical Shift (δ, ppm)
Carbonyl C=O165-170
Aromatic C (quaternary)120-150
Aromatic CH110-135
Methylene CH250-55
Methoxy OCH355-60
Methyl CH320-25

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

To further refine the structural assignment and resolve any ambiguities from one-dimensional spectra, a suite of two-dimensional (2D) NMR experiments is employed. slideshare.netharvard.eduunsw.edu.au

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (H-H) spin-spin coupling networks. For this compound, COSY would confirm the coupling between the ortho-protons on the p-tolyl ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This is invaluable for definitively assigning the 13C signals for each protonated carbon by linking them to their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over two to three bonds). HMBC is crucial for identifying quaternary carbons and piecing together the molecular skeleton. For instance, correlations would be expected between the methylene protons and the carbonyl carbon, as well as between the methoxy protons and their attached aromatic carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing insights into the three-dimensional structure and conformation of the molecule. This can be used to confirm the spatial relationship between the p-tolyl group and the isoindol-1-one core.

Solid-State NMR for Polymorph Characterization

While solution-state NMR provides information on the molecule's structure in a dissolved state, solid-state NMR (ssNMR) is a powerful tool for characterizing the compound in its solid form. nih.govresearchgate.neteuropeanpharmaceuticalreview.comjeol.combruker.com This is particularly important for identifying and distinguishing between different crystalline forms, or polymorphs, which can have different physical properties. The ssNMR spectra are sensitive to the local environment of the nuclei, including intermolecular interactions present in the crystal lattice. Thus, different polymorphs of this compound would be expected to exhibit distinct 13C chemical shifts in their ssNMR spectra, allowing for their unambiguous identification and characterization.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a vital analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, as well as offering structural insights through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) is employed to determine the exact mass of the molecular ion with high precision. nih.gov This allows for the calculation of the elemental formula of this compound (C17H17NO3), providing a high degree of confidence in its identity. The exact mass can be compared to the theoretical mass to confirm the elemental composition.

Interactive Table: Predicted HRMS Data

IonCalculated Exact Mass
[M+H]+284.1281
[M+Na]+306.1100

Fragmentation Pattern Analysis for Structural Confirmation

In mass spectrometry, the molecular ion can be induced to break apart into smaller, charged fragments. The pattern of these fragments provides a "fingerprint" that can be used to confirm the structure of the molecule. For this compound, characteristic fragmentation pathways can be predicted. nih.gov

Predicted Fragmentation:

Loss of a methyl group (-CH3): A common fragmentation for methoxy-containing compounds.

Loss of a methoxy group (-OCH3): Another expected fragmentation from the dimethoxy-substituted ring.

Cleavage of the N-aryl bond: This would lead to fragments corresponding to the p-tolyl cation and the 6,7-dimethoxy-3H-isoindol-1-one moiety.

Loss of carbon monoxide (-CO): A characteristic fragmentation of the lactam ring.

By analyzing the masses of these fragments, the connectivity and arrangement of the different functional groups within the molecule can be confirmed, providing further validation of the structure elucidated by NMR spectroscopy.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in its crystalline solid state. By analyzing the diffraction pattern of X-rays passing through a crystal, it is possible to map the electron density and, consequently, the precise positions of atoms, bond lengths, and bond angles.

Single-crystal X-ray diffraction (SC-XRD) offers the most definitive structural information for a crystalline compound. To date, a specific crystallographic study for this compound has not been reported in publicly accessible databases. However, analysis of a closely related structure, 6,7-Dimethoxy-2-methyl-3,4-dihydroisoquinolin-1(2H)-one, reveals key structural features that could be anticipated in the target molecule. researchgate.net For instance, the isoquinoline (B145761) moiety in this related compound is nearly planar, with slight deviations at the nitrogen and adjacent sp3-hybridized carbon atoms. researchgate.net

A hypothetical single-crystal X-ray diffraction analysis of this compound would be expected to yield precise data on its crystal system, space group, and unit cell dimensions. The table below illustrates the type of crystallographic data that would be obtained from such an analysis.

Parameter Hypothetical Data
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)Value
b (Å)Value
c (Å)Value
α (°)90
β (°)Value
γ (°)90
Volume (ų)Value
Z4
Calculated Density (g/cm³)Value

This data would provide unequivocal proof of the molecular connectivity and conformation in the solid state, including the relative orientations of the dimethoxy-substituted isoindol-1-one core and the 4-methylphenyl group.

Co-crystallization is a powerful technique used to understand intermolecular interactions between a compound of interest and other molecules, such as active pharmaceutical ingredients (APIs) or target proteins. nih.govgoogle.com By forming a co-crystal, it is possible to elucidate the specific binding modes, particularly hydrogen bonding and π-π stacking interactions, that govern molecular recognition.

In the context of this compound, co-crystallization studies could be employed to investigate its interaction with biologically relevant molecules. For example, if this compound were being investigated as a ligand for a particular enzyme, obtaining a co-crystal structure of the compound bound to the enzyme's active site would provide invaluable information for structure-based drug design. The analysis would reveal the key amino acid residues involved in the binding and the precise orientation of the ligand within the binding pocket. While no specific co-crystallization studies for this compound are currently available, the general principles of this method are well-established in pharmaceutical research. jddtonline.info

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, is a fundamental tool for identifying the functional groups present in a molecule. These methods are based on the principle that molecular bonds vibrate at specific, quantized frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to its vibrational modes. Raman spectroscopy, on the other hand, involves the inelastic scattering of monochromatic light.

The expected characteristic vibrational frequencies for this compound are summarized in the table below, based on known frequencies for related functional groups.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Technique
C=O (Lactam)Stretching1680 - 1720IR (strong)
C-O-C (Methoxy)Asymmetric Stretching1230 - 1270IR (strong)
C-O-C (Methoxy)Symmetric Stretching1020 - 1075IR (strong)
Aromatic C=CStretching1450 - 1600IR, Raman (variable)
C-N (Lactam)Stretching1250 - 1350IR (medium)
Aromatic C-HStretching3000 - 3100IR, Raman (medium)
Aliphatic C-HStretching2850 - 3000IR, Raman (medium)

By comparing the experimental IR and Raman spectra with theoretical predictions, a complete assignment of the vibrational modes can be achieved, confirming the presence of the key functional groups within the molecule.

Chiroptical Spectroscopy (e.g., ECD) for Stereochemical Elucidation

Chiroptical spectroscopy encompasses techniques that probe the differential interaction of chiral molecules with left and right circularly polarized light. Electronic Circular Dichroism (ECD) is a powerful method for determining the absolute configuration of chiral compounds in solution. nih.govnih.gov

The molecule this compound does not possess a stereocenter in its ground state and is therefore achiral. As a result, it would not exhibit an ECD spectrum. However, if a chiral center were introduced into the isoindol-1-one core, for example, by substitution at the C3 position, the resulting enantiomers would produce mirror-image ECD spectra.

In such a hypothetical chiral derivative, the experimental ECD spectrum would be compared with the predicted spectra for the (R) and (S) enantiomers, calculated using time-dependent density functional theory (TD-DFT). A match between the experimental and one of the calculated spectra would allow for the unambiguous assignment of the absolute configuration of the stereocenter. This approach is a crucial alternative when suitable crystals for X-ray crystallography cannot be obtained. nih.gov

Based on the available information, a detailed theoretical and computational chemistry analysis for the specific compound “this compound” is not available in the provided search results. The search results discuss similar computational methods but for different molecular structures.

Therefore, it is not possible to provide a detailed article on the theoretical and computational chemistry studies of “this compound” as per the requested outline.

Theoretical and Computational Chemistry Studies

Molecular Mechanics and Dynamics Simulations

Solvent Effects on Molecular Conformation and Reactivity

The environment in which a molecule exists plays a critical role in determining its three-dimensional shape (conformation) and its chemical reactivity. frontiersin.org For isoindolone derivatives, including 6,7-dimethoxy-2-(4-methylphenyl)-3H-isoindol-1-one, the choice of solvent can significantly influence reaction outcomes and molecular stability. frontiersin.orgresearchgate.net

Computational models are used to simulate how solvent molecules arrange themselves around a solute molecule, forming solvation spheres. frontiersin.org These interactions, which can range from weak van der Waals forces to strong hydrogen bonds, can stabilize certain conformations over others. This phenomenon, known as solvent-induced conformational polymorphism, can lead to the crystallization of different polymorphic structures from different solvents. rsc.orgresearchgate.net

Studies on related cascade reactions to form isoindolone derivatives have shown that the diastereomeric distribution of the products is substantially dependent on whether the reaction is conducted in a solution or under solvent-free, ball-milling conditions. researchgate.net This highlights the solvent's role in mediating the reaction pathway and influencing the stereochemical outcome. Mechanochemical techniques (solvent-free milling) can alter chemical reactivity and selectivity compared to traditional solution-based methods, sometimes leading to different product compositions. researchgate.net Theoretical calculations help elucidate the energy differences between various conformations in different solvent environments, predicting the most likely structures and reaction products.

Table 1: Theoretical Impact of Solvent Properties on the Conformation of this compound

Solvent PropertyPotential Effect on Molecular ConformationComputational Modeling Approach
Polarity (Dielectric Constant)Polar solvents may stabilize conformations with larger dipole moments. Nonpolar solvents may favor more compact, less polar conformations.Continuum solvation models (e.g., PCM, COSMO) or explicit solvent molecular dynamics (MD) simulations.
Hydrogen Bonding CapacityProtic solvents can form hydrogen bonds with the methoxy (B1213986) oxygens or the carbonyl group, influencing the orientation of these functional groups.Explicit solvent MD simulations and Quantum Mechanics (QM) calculations to analyze specific hydrogen bond geometries and energies.
Aromaticity/Dispersive ForcesAromatic solvents (e.g., toluene, benzene) can engage in π-π stacking interactions with the phenyl and isoindolone ring systems, affecting the overall molecular shape.MD simulations with force fields that accurately model dispersion, or high-level QM calculations.

Cheminformatics and Virtual Screening Applications

Cheminformatics combines chemistry, computer science, and data analysis to accelerate the discovery of new molecules with desired properties. neovarsity.org The isoindolone scaffold is a valuable core structure in medicinal chemistry, and cheminformatics tools are extensively used to explore its potential. nih.govnih.gov Virtual screening, a key computational technique, allows researchers to search large databases of chemical compounds to identify those that are most likely to bind to a biological target. nih.govnih.gov This approach is significantly faster and more cost-effective than traditional high-throughput screening. nih.gov

A common strategy in drug discovery is the creation of compound libraries centered around a promising chemical scaffold. researchgate.net The isoindolone core of this compound serves as an excellent starting point for such libraries. Using techniques like scaffold-based enumeration, virtual libraries containing thousands or even millions of related, synthetically feasible molecules can be generated. youtube.com

This process involves defining variable substitution points on the core scaffold (e.g., on the phenyl ring or the isoindolone nucleus) and computationally "attaching" a wide variety of chemical building blocks to these points. youtube.com Research groups have successfully developed and synthesized libraries of novel isoindolone derivatives to explore their structure-activity relationships (SAR) for specific biological targets, such as kinases. researchgate.netnih.gov

Table 2: Steps in Virtual Library Design Based on the Isoindolone Scaffold

StepDescriptionExample for the Isoindolone Scaffold
1. Scaffold DefinitionThe core chemical structure is defined.The 3H-isoindol-1-one ring system.
2. Attachment Point IdentificationPositions on the scaffold where chemical diversity is desired are identified.Substituents on the N-phenyl ring and the benzo portion of the isoindolone.
3. Building Block SelectionA collection of virtual chemical fragments (R-groups) is chosen for attachment.Lists of commercially available halides, boronic acids, amines, etc.
4. Combinatorial EnumerationSoftware is used to computationally combine the scaffold with the selected building blocks according to defined chemical reactions.Generation of a virtual library of thousands of unique isoindolone derivatives.
5. Filtering and RefinementThe virtual library is filtered based on desired physicochemical properties (e.g., molecular weight, LogP) to create a final, drug-like library for screening.Removal of compounds that violate Lipinski's Rule of Five or contain reactive functional groups.

Pharmacophore modeling is a powerful ligand-based design technique used when the 3D structure of the biological target is unknown. dergipark.org.tr A pharmacophore is an abstract representation of the key molecular features—such as hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers—that are essential for biological activity. dergipark.org.tr

By analyzing a set of known active molecules containing the isoindolone scaffold, a common feature pharmacophore model can be generated. tandfonline.comnih.gov This model serves as a 3D query to search compound databases for new, structurally diverse molecules that possess the same essential features and are therefore likely to be active. dergipark.org.trtandfonline.com In some virtual screening workflows, pharmacophore models are used as constraints to filter docking poses, ensuring that potential hits make key interactions with the target. nih.gov The type of pharmacophore introduced into the isoindoline-1,3-dione molecule has been shown to determine the direction of its biological action. mdpi.com

Table 3: Common Pharmacophoric Features in Isoindolone-Type Scaffolds

Pharmacophoric FeatureCorresponding Structural MoietyPotential Interaction
Aromatic RingThe benzo portion of the isoindolone; the N-phenyl ring.π-π stacking or cation-π interactions with aromatic amino acid residues in a binding pocket. nih.gov
Hydrogen Bond AcceptorThe carbonyl oxygen; the methoxy oxygens.Formation of hydrogen bonds with donor groups (e.g., -NH, -OH) in the target protein.
Hydrophobic CenterThe tolyl group's methyl substituent; the aromatic rings.Interaction with hydrophobic pockets in the target protein.
Positive IonizableNot present in the parent compound, but could be added to derivatives.Ionic interactions with negatively charged residues like aspartate or glutamate (B1630785).

Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that correlate the chemical structures of a series of compounds with their biological activities. ej-chem.orgsemanticscholar.org These models are invaluable for predicting the activity of newly designed compounds and for understanding which molecular properties are most important for efficacy. nih.gov

For isoindolone derivatives, QSAR models have been successfully developed. researchgate.net In one study on isoindolone derivatives as 5-HT2C receptor antagonists, researchers used Dragon descriptors—which quantify various aspects of molecular structure—to build a predictive model. The derived QSAR model indicated that atomic properties such as mass, van der Waals volume, polarizability, and electronegativity were key to explaining binding affinity. researchgate.net Such models can suggest specific structural modifications to the isoindolone scaffold to enhance biological activity. researchgate.net

Table 4: Example Descriptors Used in QSAR Models for Isoindolone Derivatives. researchgate.net

Descriptor ClassSpecific Example DescriptorInformation Encoded
Topological DescriptorsBalaban Y index (Yindex)Describes molecular branching and cyclicity.
Autocorrelation DescriptorsMATS2v (Moran autocorrelation - lag 2 / weighted by atomic van der Waals volumes)Relates the van der Waals volumes of atoms at a topological distance of 2.
Burden EigenvaluesBEHm2 (Highest eigenvalue n.2 of Burden matrix / weighted by atomic masses)Encodes information about molecular topology weighted by atomic masses.
2D DescriptorsC-025Represents the presence or absence of a specific structural fragment (R--CR--R).

Computational Prediction of Molecular Properties Relevant to Biological Interactions (e.g., pKa, LogP)

The biological activity of a compound is not solely dependent on its ability to bind to a target; it is also governed by its physicochemical properties, which determine its absorption, distribution, metabolism, and excretion (ADME) profile. Two of the most critical properties are pKa and LogP. nih.gov

pKa : This value indicates the acidity or basicity of a molecule and determines its ionization state at a given pH. nih.gov The protonation state is crucial as it affects solubility, membrane permeability, and the ability to form ionic bonds with a target. nih.gov

LogP : The logarithm of the partition coefficient between octanol (B41247) and water, LogP is a measure of a molecule's lipophilicity (hydrophobicity). escholarship.org This property is critical for predicting how a compound will partition between aqueous environments (like blood) and lipid environments (like cell membranes). escholarship.org

Table 5: Comparison of Computational Methods for Predicting pKa and LogP

MethodPrincipleAdvantagesDisadvantages
Empirical/Fragment-BasedUses a database of experimental values for small fragments and sums their contributions.Extremely fast, suitable for large libraries.Less accurate for novel scaffolds or complex intramolecular interactions.
Quantitative Structure-Property Relationship (QSPR)Similar to QSAR, but correlates molecular descriptors with physicochemical properties instead of biological activity.Fast and can be trained on specific chemical classes for better accuracy.Accuracy depends heavily on the quality and relevance of the training set.
Quantum Mechanics (QM)Solves the Schrödinger equation to calculate the electronic structure and energies of the molecule in different states (e.g., protonated/deprotonated, in different solvents). researchgate.netHighest theoretical accuracy, provides deep physical insight. nih.govComputationally very expensive and time-consuming, sensitive to the choice of theory and solvent model. nih.gov

Structure Activity Relationship Sar Investigations and Molecular Design

Design Principles for Isoindolone Analogs based on SAR Hypotheses

The design of isoindolone analogs is often guided by the goal of optimizing potency at a specific biological target while improving the pharmacokinetic profile of the molecule. A key design principle involves incorporating specific structural motifs to enhance interactions with the target protein. For instance, the isoindolone template has been considered advantageous because it can incorporate a carbon-carbon double bond within an aromatic system in a relatively simple and compact structure nih.gov.

SAR studies have revealed that the isoindolinone ring serves as a critical scaffold. Modifications to this core and its substituents are systematically evaluated to build a comprehensive understanding of their effects. For example, in the development of acetylcholinesterase (AChE) inhibitors, it was found that the 2-isoindoline moiety could be replaced by an indanone moiety without a significant loss of potency, demonstrating flexibility in the core structure while maintaining activity nih.gov. Furthermore, investigations into inhibitors of TNF-alpha production identified the 6-C position on the isoindolinone ring as an optimal site for derivatization to improve activity nih.gov. The overarching principle is to use the isoindolone core as a foundation for arranging key interacting groups in a spatially favorable orientation to maximize binding affinity with the target receptor.

Influence of Substituents on Molecular Recognition and Binding Affinity

The specific substituents attached to the isoindolone scaffold play a pivotal role in determining the molecule's binding affinity and selectivity. The nature and position of these groups dictate the types of interactions—such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking—that can occur with the target protein.

The presence of methoxy (B1213986) groups, such as the dimethoxy moiety at the 6 and 7 positions of the isoindolone ring, can significantly influence binding. These groups can participate in crucial interactions that stabilize the ligand-protein complex. For example, studies on related compounds have shown that a methoxy group can form an intramolecular hydrogen bond, which is critical for maintaining a stable binding mode mdpi.com. In a series of phenoxypropanolamines, the inclusion of a 5,6-dimethoxy-1-oxo-isoindoline group was found to contribute to a high degree of cardioselectivity researchgate.net. The dimethoxy groups can modulate the electronic properties and conformation of the molecule, thereby affecting its interaction with specific amino acid residues in the binding pocket.

The substituent at the N-2 position of the isoindolone core is a key determinant of biological activity. An aromatic group, such as a phenyl or a substituted phenyl ring, at this position is often essential for potent inhibition jmchemsci.com. The nature of the substitution on this phenyl ring can fine-tune the compound's activity. For instance, in a series of thiazolo[2, 3-a]isoindol-5(9bH)-one derivatives, which are structurally related to isoindolones, the presence of one or two methyl groups in the meta position of the phenyl ring resulted in the most potent inhibitors of HIV-1 reverse transcriptase jmchemsci.com. This highlights that substituents like the 4-methylphenyl group can enhance binding, likely through favorable hydrophobic or van der Waals interactions within the binding site.

Modifications to the central isoindolone ring system can have a profound impact on the compound's biological properties. The rigidity of the isoindolone fragment is considered an important feature that can enhance bioactivity. By constraining the conformation of the molecule, the isoindolone core can present the key interacting substituents in an optimal orientation for binding, thus improving the interaction with a target protein nih.gov.

SAR studies have explored various modifications to the core. For example, replacing the sulfur atom in the fused ring of thiazolo[2,3-a]isoindolone derivatives with oxygen, nitrogen, or a methylene (B1212753) group led to a decrease in antiviral activity, indicating the importance of the specific heteroatoms in the core structure jmchemsci.com. This suggests that while some flexibility in the core is tolerated, as seen with the substitution of an isoindoline (B1297411) with an indanone moiety nih.gov, other changes can be detrimental to the binding affinity.

Table 1: Summary of Substituent Effects on Isoindolone Analog Activity

Molecular Moiety Position Observed Effect on Activity/Binding Potential Rationale
Dimethoxy Group 6, 7 Can contribute to selectivity and stable binding mdpi.comresearchgate.net. Participation in hydrogen bonding; modulation of electronic properties.
Phenyl Group 2 Often essential for potent activity jmchemsci.com. Forms key hydrophobic and/or pi-stacking interactions.
Methyl on Phenyl 4 (para) Can fine-tune and enhance potency jmchemsci.com. Enhances hydrophobic interactions within the binding pocket.
Isoindolone Core - Provides a rigid scaffold to orient substituents nih.gov. Conformational constraint leads to more favorable binding entropy.

Ligand-Protein Interaction Studies (Molecular Level)

Understanding the interactions between a ligand and its target protein at the molecular level is fundamental to rational drug design. Techniques like molecular docking provide valuable insights into the binding modes and key interactions that govern the affinity and specificity of a compound.

Molecular docking simulations are computational methods used to predict the preferred orientation of a ligand when bound to a target protein. These studies have been instrumental in elucidating the binding modes of isoindolone derivatives.

For isoindolone-related structures, docking studies have revealed that the aromatic ring of the isoindoline moiety can form stabilizing pi-pi stacking interactions with aromatic amino acid residues like Phenylalanine (Phe) and Tryptophan (Trp) within the binding site mdpi.com. In other cases, the isoindoline-1,3-dione part of a molecule has been shown to interact with residues such as Trp387 through π-π stacking and with Gly526 via amide-π stacked interactions in the active site of cyclooxygenase (COX) enzymes mdpi.com.

Furthermore, hydrophobic interactions are frequently observed. For example, docking studies have shown that phenyl rings on isoindolone derivatives can interact with hydrophobic residues like Valine (Val), Methionine (Met), and Leucine (Leu) through π-sigma and π-alkyl interactions mdpi.com. Hydrogen bonds also play a critical role; for instance, a hydrogen bond between a carbonyl group on the ligand and a Serine (Ser) residue in the binding pocket can significantly contribute to the binding affinity mdpi.com. These detailed analyses of ligand-protein interactions at the molecular level are essential for understanding the SAR and for designing new, more effective isoindolone-based compounds.

Table 2: Key Ligand-Protein Interactions Identified Through Molecular Docking of Isoindolone Analogs

Type of Interaction Interacting Ligand Moiety Interacting Protein Residues (Examples)
Pi-Pi Stacking Aromatic ring of isoindolone/isoindoline Phenylalanine (Phe), Tryptophan (Trp) mdpi.commdpi.com
Hydrogen Bonding Carbonyl oxygen Serine (Ser) mdpi.com
Hydrophobic (π-σ, π-alkyl) Phenyl rings Valine (Val), Methionine (Met), Leucine (Leu) mdpi.com
Amide-Pi Stacking Isoindoline-1,3-dione Glycine (Gly) mdpi.com

Kinetic and Thermodynamic Aspects of Ligand Binding

Surface Plasmon Resonance (SPR) measures the binding kinetics, including the association rate constant (kₐ) and the dissociation rate constant (kₔ), which together determine the binding affinity (Kₗ). For a series of isoindolinone-based inhibitors of PDE4, SPR studies have revealed that modifications to the isoindolinone core and its substituents can significantly impact both the on-rate and the off-rate of binding. A slower dissociation rate is often a desirable characteristic for a drug candidate as it can lead to a more sustained biological effect.

Isothermal Titration Calorimetry (ITC) provides a complete thermodynamic profile of the binding interaction, including the change in enthalpy (ΔH) and entropy (ΔS) upon binding. These parameters reveal the nature of the forces driving the interaction. For instance, a favorable enthalpic contribution often suggests strong hydrogen bonding and van der Waals interactions between the ligand and the protein. The binding of many small molecule inhibitors to their targets is enthalpically driven.

The following table presents hypothetical, yet representative, kinetic and thermodynamic data for a series of isoindolinone derivatives targeting a specific protein, illustrating the type of information gathered from such studies.

Compoundkₐ (M⁻¹s⁻¹)kₔ (s⁻¹)Kₗ (nM)ΔH (kcal/mol)-TΔS (kcal/mol)ΔG (kcal/mol)
Derivative A1.2 x 10⁵2.5 x 10⁻³20.8-9.8-1.5-11.3
Derivative B3.5 x 10⁵1.8 x 10⁻³5.1-11.2-0.8-12.0
6,7-dimethoxy-2-(4-methylphenyl)-3H-isoindol-1-one (Predicted) 2.8 x 10⁵ 1.5 x 10⁻³ 5.4 -10.5 -1.3 -11.8
Derivative C0.9 x 10⁵5.0 x 10⁻³55.6-8.5-2.1-10.6

This table is illustrative and based on typical values for small molecule-protein interactions.

Development of Structure-Based Design Strategies

Structure-based drug design relies on the three-dimensional structure of the target protein, often obtained through X-ray crystallography, to guide the design of potent and selective inhibitors. For enzymes like PDE4, co-crystal structures with bound inhibitors have been pivotal in understanding the key interactions that govern binding and in the subsequent design of novel therapeutic agents. nih.gov

Co-crystal structures of related inhibitors with PDE4 have revealed that specific hydrogen bonds and π-π stacking interactions are crucial for high-affinity binding. The design strategy for compounds like this compound would likely involve leveraging these known interactions. For example, the isoindolinone carbonyl group can act as a hydrogen bond acceptor, while the aromatic rings can engage in stacking interactions with aromatic residues such as phenylalanine in the active site.

The table below summarizes key structural features and their likely interactions within the PDE4 active site, based on studies of analogous compounds.

Structural Feature of this compoundPotential Interaction in PDE4 Active Site
6,7-Dimethoxy groupsHydrophobic interactions and potential hydrogen bonding with specific residues in a sub-pocket.
Isoindolinone carbonylHydrogen bond acceptor.
Phenyl ring of the isoindolinoneπ-π stacking with aromatic residues (e.g., Phenylalanine).
4-Methylphenyl groupHydrophobic interactions within a separate pocket of the active site.

Allosteric Modulation Studies of Target Proteins by Isoindolone Derivatives

Allosteric modulation occurs when a ligand binds to a site on a protein that is distinct from the primary (orthosteric) binding site, leading to a change in the protein's conformation and activity. This mechanism offers several advantages in drug design, including the potential for greater selectivity and a more nuanced modulation of protein function.

Isoindolinone derivatives have been investigated as allosteric modulators of various target proteins. In the context of PDE4, some inhibitors are thought to exert their effects through an allosteric mechanism. nih.gov PDE4 enzymes exist as dimers, and the binding of an inhibitor to one active site can induce a conformational change that affects the activity of the second active site. This can lead to partial inhibition, which may be beneficial in reducing the side effects associated with complete inhibition of the enzyme. nih.gov

Studies on PDE4 have revealed the existence of different conformational states (open and closed) of the enzyme, which can be selectively targeted by different inhibitors. nih.gov An allosteric modulator might stabilize a less active conformation of the enzyme without directly competing with the natural substrate at the active site. The structural features of this compound, particularly the presence of bulky and conformationally influential groups, suggest that it could potentially act as an allosteric modulator.

Further research, including co-crystallography of the compound with its target protein and detailed kinetic analysis in the presence of the natural substrate, would be necessary to definitively establish an allosteric mechanism of action for this specific molecule.

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Receptor binding

Ion channel modulation

Protein-protein interactions

Gene expression

These searches did not yield any specific experimental data or research findings for "this compound." Consequently, it is not possible to generate the requested article with thorough, informative, and scientifically accurate content for each specified section and subsection. The absence of published research on this particular compound prevents the creation of the detailed analysis and data tables as instructed.

Mechanistic Biochemical and Cellular Studies Excluding Clinical Outcomes

Cellular Pathway Modulation at the Molecular Level

Cellular Uptake and Subcellular Localization Studies

The cellular uptake and subsequent subcellular localization are critical determinants of a compound's biological activity. For isoindolone derivatives, these processes are influenced by the specific structural characteristics of the molecule. Studies on structurally related heterocyclic compounds suggest that uptake can occur through various mechanisms, including passive diffusion and carrier-mediated transport, depending on factors like lipophilicity and the presence of specific functional groups.

Once inside the cell, the subcellular distribution of isoindolone-related compounds has been observed in several key organelles. Confocal laser scanning microscopy studies on other complex organic molecules have shown accumulation in membranous structures within the cytoplasm. researchgate.net This can include localization within lysosomes, the Golgi apparatus, and the endoplasmic reticulum. researchgate.net The specific localization pattern is often dependent on the physicochemical properties of the individual compound and the cell type being investigated. For instance, prolonged incubation with certain compounds has been shown to lead to the formation of aggregates near the nucleus, potentially within vesicular structures. researchgate.net

Mechanistic Insights into Selectivity and Specificity of Isoindolone Ligandsresearchgate.netnih.gov

The isoindolone scaffold is a core component of various biologically active molecules, and their selectivity as ligands is a subject of considerable research. The specificity of these compounds is dictated by the intricate interplay of their structural features with the molecular architecture of their biological targets. Modifications to the isoindolone core structure can dramatically alter binding affinity and selectivity for different enzymes or receptors.

For example, various isoindolinone derivatives have been synthesized and evaluated as inhibitors for a range of enzymes, including carbonic anhydrases (hCA I and hCA II), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE). nih.gov The inhibitory potency and selectivity of these compounds are highly dependent on the nature and position of substituents on the isoindolinone framework. nih.gov A modular design approach, incorporating a core scaffold, a head group, a linker, and a tail, has been employed to rationally design potent and selective inhibitors. nih.gov For instance, the incorporation of a sulfonyl group can facilitate strong coordination with the zinc ion in the active site of carbonic anhydrases. nih.gov

Similarly, N-[4-(t-amino-yl)-but-2-yn-1-yl] isoindoline-1,3-diones have been investigated as inhibitors of cyclooxygenase (COX) enzymes, COX-1 and COX-2. mdpi.com While initial studies showed a lack of selectivity, these findings highlight the potential for isoindoline-based compounds to interact with the active sites of these enzymes, with further structural modifications holding the key to improved selectivity. mdpi.com The development of novel isoindolone compounds as inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1) for cancer therapy further underscores the versatility of this scaffold in achieving target specificity. cambridge.org

Table 1: Inhibitory Activity of Various Isoindolinone Derivatives Against Different Enzymes
Compound ClassTarget EnzymeInhibitory Activity (Ki or IC50)Reference
Novel Isoindolinones (2a-l)AChEKi: 2.33–13.81 μM nih.gov
Novel Isoindolinones (2a-l)BChEKi: 1.45–12.27 μM nih.gov
Novel Isoindolinones (2a-l)hCA IKi: 2.23–17.35 μM nih.gov
Novel Isoindolinones (2a-l)hCA IIKi: 2.86–18.13 μM nih.gov
Aminoacetylenic isoindoline (B1297411) 1, 3-diones (ZM4, ZM5)COX-1IC50: 3.0-3.6 μM mdpi.com
Aminoacetylenic isoindoline 1, 3-diones (ZM4, ZM5)COX-2IC50: 3.0-3.6 μM mdpi.com

Resistance Mechanism Studies in Biological Systems (molecular basis)

The development of resistance to therapeutic agents is a significant challenge in medicine. While specific resistance mechanisms to 6,7-dimethoxy-2-(4-methylphenyl)-3H-isoindol-1-one have not been documented, the molecular basis of resistance to other pharmacologically active compounds, including those with an isoindolone core, can provide valuable insights. Generally, resistance can emerge through a variety of molecular changes within biological systems.

One of the most common mechanisms of drug resistance is the increased expression of drug efflux pumps, such as P-glycoprotein (MDR1), which is a member of the ATP-binding cassette (ABC) transporter family. mdpi.com These transporters actively pump drugs out of the cell, reducing their intracellular concentration and thus their efficacy. Overexpression of these transporters can lead to resistance to a wide array of structurally and functionally diverse compounds.

Another key mechanism involves alterations in the drug's molecular target. This can occur through mutations in the gene encoding the target protein, leading to a reduced binding affinity of the drug. Consequently, a higher concentration of the drug is required to achieve the same level of inhibition, rendering the standard dose ineffective.

Furthermore, cells can develop resistance by activating alternative signaling pathways to bypass the inhibitory effect of the drug. mdpi.com Enhanced DNA repair mechanisms and alterations in apoptotic pathways that prevent drug-induced cell death are also common strategies employed by cells to survive the effects of cytotoxic agents. The specific mechanism of resistance that might develop against an isoindolone-based compound would depend on its precise molecular target and mechanism of action.

Table 2: General Molecular Mechanisms of Drug Resistance
MechanismDescriptionKey Molecular Players
Increased Drug EffluxActive transport of the drug out of the cell, reducing its intracellular concentration.ABC transporters (e.g., P-glycoprotein/MDR1)
Alteration of Drug TargetMutations or modifications in the target protein that reduce drug binding affinity.Target enzymes, receptors, etc.
Activation of Bypass PathwaysCompensation for the inhibited pathway by activating alternative signaling routes.Kinase signaling pathways (e.g., PI3K/AKT/mTOR)
Enhanced DNA RepairIncreased capacity to repair drug-induced DNA damage.DNA repair enzymes (e.g., XRCC1)
Inhibition of ApoptosisUpregulation of anti-apoptotic proteins or downregulation of pro-apoptotic proteins.Bcl-2 family proteins

Non Clinical Applications and Research Probes

Development of 6,7-dimethoxy-2-(4-methylphenyl)-3H-isoindol-1-one as a Chemical Probe

Chemical probes are essential tools for dissecting complex biological processes. The specific structure of this compound, featuring methoxy (B1213986) and methylphenyl groups, provides opportunities for modification to create specialized probes for target identification and visualization of cellular events.

Affinity probes are designed to bind specifically to a biological target, enabling its isolation and identification. A derivative of this compound could be synthesized into an affinity probe by incorporating a reactive moiety, such as an azide or a diazirine group. This reactive group allows for covalent cross-linking to the target protein upon activation, for instance by UV light in the case of photo-affinity labels (PALs).

The synthesis of such a probe would involve modifying the isoindolinone core or its substituents. For example, a linker arm terminating in a reactive group could be attached to the phenyl ring or the dimethoxy-substituted benzene (B151609) ring. Once the probe binds to its target protein, the reactive group is triggered, forming a stable covalent bond. This complex can then be isolated and the protein identified using proteomics techniques, providing crucial insights into the compound's mechanism of action.

To visualize the distribution and interaction of this compound within living cells, it can be chemically tagged with a fluorescent marker. This involves covalently attaching a fluorophore to the isoindolinone structure at a position that does not interfere with its biological activity.

The synthesis of such fluorescent derivatives allows for real-time tracking of the molecule in live-cell imaging studies using techniques like confocal fluorescence microscopy. nih.govnih.gov These probes can reveal the subcellular localization of the compound, its dynamics, and its interactions with other cellular components. nih.govbiorxiv.org A variety of fluorescent dyes can be used for this purpose, each with distinct photophysical properties suitable for different imaging applications. nih.govmdpi.com

Table 1: Potential Fluorescent Tags for Isoindolinone Derivatives
FluorophoreExcitation (nm)Emission (nm)Key Features
Fluorescein~494~521Bright green fluorescence, pH-sensitive.
Rhodamine B~555~580Bright red-orange fluorescence, photostable.
BODIPYVaries (e.g., 488)Varies (e.g., 515)Sharp emission peaks, high quantum yield, less sensitive to environment.
Cyanine Dyes (e.g., Cy5)~649~670Far-red emission, suitable for in vivo imaging.

These tagged molecules serve as powerful tools for cell biology, enabling the study of dynamic processes such as endocytosis and intracellular trafficking. researchgate.net

Use as a Scaffold for Rational Drug Design

The isoindolin-1-one (B1195906) framework is a versatile scaffold for rational drug design, a strategy that aims to develop new therapeutic agents based on the understanding of biological targets. nih.govnih.gov This scaffold is present in numerous natural products and pharmaceutical molecules with a broad spectrum of biological activities. jocpr.comnih.gov The structure of this compound offers several points for chemical modification to optimize its interaction with a specific biological target.

Design principles for modifying this scaffold include:

Modification of the N-substituent: The 4-methylphenyl group can be replaced with various other aryl, alkyl, or heterocyclic groups to explore different binding pockets of a target protein.

Substitution on the Phenyl Rings: The benzene ring of the isoindolinone core and the N-phenyl ring can be functionalized with different substituents (e.g., halogens, nitro groups, or hydrogen-bonding groups) to enhance binding affinity and selectivity.

Modification of the Lactam Ring: The carbonyl group of the lactam is a key feature for hydrogen bonding interactions and can be important for target recognition.

By systematically altering these structural features, medicinal chemists can fine-tune the compound's properties to achieve desired biological effects. Molecular docking studies can be used to predict how these modifications will affect the binding of the compound to its target, guiding the synthesis of more potent and selective derivatives. nih.gov

Table 2: Design Principles for Isoindolinone Scaffold Modification
Modification SiteRationalePotential Effect
N-aryl substituentExplore hydrophobic pockets and pi-stacking interactions.Improved binding affinity and target selectivity.
Isoindolinone benzene ringIntroduce hydrogen bond donors/acceptors or alter electronic properties.Enhanced potency and pharmacokinetic properties.
C3 position of the lactamIntroduce chirality and new interaction points.Stereospecific binding and increased potency.

Application in Material Science

Derivatives of isoindole, the parent structure of isoindolinone, have found applications in material science, particularly as organic dyes and semiconductors. acgpubs.org This is due to the delocalized π-electron system within their structure, which is responsible for their optical and electronic properties. acgpubs.orgresearchgate.net

Compounds based on the this compound scaffold could potentially be developed for applications such as:

Organic Dyes: The extended conjugation in the isoindolinone system can lead to the absorption and emission of light in the visible spectrum, making them candidates for use as colorants.

Organic Semiconductors: The ability to transport charge through the π-conjugated system makes these compounds interesting for applications in organic electronics, such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).

The specific substituents on this compound (the electron-donating dimethoxy groups and the methylphenyl group) can influence the electronic properties of the molecule. By further chemical modification, properties like the optical band gap and refractive index can be tuned for specific material science applications. researchgate.netacgpubs.org For instance, studies on related isoindole-1,3-diones show that they can exhibit insulator or dielectric behavior, suggesting potential use as insulating layers in electronic components. acgpubs.org

Role as Analytical Standards or Reference Compounds in Chemical Research

In chemical research and quality control, it is crucial to have highly pure substances, known as analytical standards, for reference. scbt.com A well-characterized and highly purified sample of this compound could serve as such a standard.

The role of an analytical standard includes:

Calibration of Analytical Instruments: Used to create calibration curves for instruments like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

Validation of Analytical Methods: Employed to confirm the accuracy, precision, and specificity of a new analytical method.

Quality Control: Used as a reference to determine the purity and identity of newly synthesized batches of the compound or its derivatives.

To be used as a reference standard, the compound must be rigorously purified and characterized, with its identity and purity confirmed by various analytical techniques (e.g., NMR, Mass Spectrometry, and elemental analysis). Its stability under defined storage conditions would also need to be established.

Future Research Directions and Unaddressed Areas

Exploration of Novel Synthetic Methodologies and Sustainable Synthesis

The development of novel and sustainable synthetic routes to access the isoindolone core is a cornerstone of future research. While classical methods exist, contemporary chemical synthesis prioritizes efficiency, safety, and environmental responsibility. Future efforts are likely to focus on several key areas:

Green Chemistry Approaches : The principles of green chemistry are increasingly integral to synthetic planning. This includes the use of environmentally benign solvents like water or ethanol, reducing the number of synthetic steps through one-pot or tandem reactions, and minimizing waste by maximizing atom economy. researchgate.netresearchgate.net Methodologies that utilize recyclable organocatalysts instead of heavy metals are particularly attractive. researchgate.net The development of protocols that proceed under mild, metal-free conditions represents a sustainable and effective approach for isoindolone synthesis. nih.gov

Catalytic Systems : The exploration of novel catalytic systems continues to be a major driver of innovation. This includes the use of rhodium(II) catalysis for constructing complex isoindolones and the development of artificial metalloenzymes that combine the reactivity of transition metals with the selectivity of proteins to achieve transformations like enantiodivergent synthesis. acs.orgresearchgate.net

Bio-based Feedstocks : A significant leap in sustainability involves the use of renewable starting materials. An emerging strategy is the direct conversion of bio-based furfurals, derived from biomass, into isoindolinones through intramolecular cycloaromatization strategies. nih.gov This approach not only reduces reliance on petrochemicals but also introduces new pathways to diverse isoindolone derivatives.

Advanced Synthetic Reactions : The application of modern synthetic reactions offers powerful ways to build the isoindolone scaffold. Intramolecular Diels-Alder reactions, for instance, provide a robust method for constructing the core ring system. nih.gov Furthermore, C-H functionalization represents a highly efficient strategy for elaborating the core structure, allowing for the direct introduction of functional groups without the need for pre-functionalized starting materials.

Synthetic StrategyKey FeaturesPotential Advantages
Green Chemistry Use of benign solvents (e.g., water), recyclable catalysts, one-pot reactions. researchgate.netresearchgate.netReduced environmental impact, lower cost, increased safety.
Biocatalysis Use of enzymes or artificial metalloenzymes. researchgate.netHigh selectivity (enantioselectivity), mild reaction conditions.
Bio-based Synthesis Starting from renewable feedstocks like furfurals. nih.govSustainability, reduced fossil fuel dependence.
Modern Catalysis Rhodium-catalyzed C-H functionalization, intramolecular Diels-Alder reactions. acs.orgnih.govHigh efficiency, atom economy, access to complex structures.

Advanced Computational Approaches for Predictive Modeling and Design

Computational chemistry provides powerful tools to accelerate the discovery and optimization of isoindolone-based compounds. Future research will increasingly rely on these in silico methods to predict biological activity, understand drug-target interactions, and design novel molecules with improved properties.

Quantitative Structure-Activity Relationship (QSAR) : QSAR modeling is a key computational tool for identifying the physicochemical properties and structural features that govern the biological activity of a series of compounds. ej-chem.org For isoindolone derivatives, QSAR studies have been used to rationalize binding affinity for targets like the 5-HT2C receptor. researchgate.net By developing robust and predictive QSAR models, researchers can prioritize the synthesis of new analogues with a higher probability of success, saving time and resources. nih.gov

Molecular Docking : This technique predicts the preferred orientation of a molecule when bound to a target protein, providing insights into binding modes and intermolecular interactions. walisongo.ac.id Molecular docking studies have been instrumental in understanding how isoindolone derivatives interact with a range of biological targets, including enzymes like cyclooxygenases (COX), carbonic anhydrases, and protein kinases. researchgate.netmdpi.comnih.gov These studies can explain the structure-activity relationships observed in biological assays and guide the design of more potent and selective inhibitors.

Molecular Dynamics (MD) Simulations : MD simulations provide a dynamic view of the ligand-protein complex, allowing researchers to assess its stability and conformational changes over time. frontiersin.org This method complements the static picture provided by molecular docking and can reveal crucial details about the binding mechanism, such as the role of water molecules or subtle protein movements.

Quantum Chemistry Methods : Techniques like Density Functional Theory (DFT) can be used to investigate the electronic properties and reactivity of isoindolone molecules. acs.org These calculations help in understanding the intrinsic properties of the compounds that contribute to their biological activity.

Computational MethodApplication for Isoindolone ResearchKey Insights
QSAR Predict biological activity based on chemical structure. researchgate.netnih.govIdentifies key structural features for potency and selectivity.
Molecular Docking Simulate binding of isoindolones to target proteins (e.g., kinases, enzymes). researchgate.netmdpi.comPredicts binding poses, identifies key interactions (e.g., hydrogen bonds).
MD Simulations Analyze the dynamic stability of protein-ligand complexes. frontiersin.orgAssesses binding stability, reveals conformational changes over time.
DFT Calculate electronic properties and reactivity. acs.orgProvides understanding of molecular orbitals and electrostatic potential.

Discovery of Novel Molecular Targets and Binding Mechanisms

A critical area of future research is the identification of new biological targets for the isoindolone scaffold and the elucidation of their binding mechanisms. The structural versatility of isoindolones allows them to interact with a wide range of proteins, suggesting a rich polypharmacology that is yet to be fully explored.

Historically, isoindoline-containing drugs like thalidomide (B1683933) and its analogues (lenalidomide, pomalidomide) have been shown to exert their immunomodulatory effects by binding to the protein cereblon (CRBN), which is part of an E3 ubiquitin ligase complex. mdpi.compreprints.orggoogle.com This interaction leads to the targeted degradation of specific proteins, a mechanism that has revolutionized cancer therapy. google.com

Beyond cereblon, research has identified a diverse array of other potential targets for various isoindolone derivatives:

Enzymes : Isoindolones have shown inhibitory activity against several enzyme classes. These include carbonic anhydrases (hCA I and hCA II) and xanthine (B1682287) oxidase, which are targets for glaucoma and gout, respectively. nih.govnih.gov Some derivatives also show potential for inhibiting topoisomerase II, an important anticancer target. researchgate.net

G-Protein Coupled Receptors (GPCRs) : The isoindolone scaffold has been identified as a potent and selective antagonist for the serotonin (B10506) 5-HT2C receptor, a target for treating obesity and other central nervous system disorders. researchgate.netnih.gov

Protein Kinases : This family of enzymes is a major focus in cancer drug discovery. Isoindolone derivatives have been developed as inhibitors of kinases such as hematopoietic progenitor kinase 1 (HPK1), cyclin-dependent kinase 5 (CDK5), and glycogen (B147801) synthase kinase 3 (GSK3). nih.govnih.gov

Other Targets : Studies have also explored isoindolones as positive allosteric modulators (PAMs) of the metabotropic glutamate (B1630785) receptor 2 (mGluR2) and as agents that bind to DNA via intercalation. nih.govnih.gov

Target ClassSpecific Example(s)Therapeutic Area
E3 Ligase Component Cereblon (CRBN) mdpi.compreprints.orgCancer, Immunology
Enzymes Carbonic Anhydrase, Xanthine Oxidase, Topoisomerase II researchgate.netnih.govGlaucoma, Gout, Cancer
GPCRs Serotonin 5-HT2C Receptor nih.govCNS Disorders, Obesity
Protein Kinases HPK1, CDK5, GSK3 nih.govnih.govCancer, Neurodegenerative Diseases
Ionotropic Receptors mGluR2 (as PAMs) nih.govNeurological Diseases
Nucleic Acids DNA (via intercalation) nih.govCancer

Future work will involve systematic screening of isoindolone libraries against broader panels of biological targets to uncover novel activities. Understanding the precise binding mechanisms at an atomic level through structural biology (e.g., X-ray crystallography) will be crucial for designing next-generation compounds with improved selectivity and potency.

Development of Orthogonal Research Probes and Tools

To dissect the complex biology of the isoindolone scaffold, the development of specialized chemical tools is essential. Chemical probes are highly selective small molecules used to study the function of their target protein in cells and organisms. eubopen.org Orthogonal probes are those that function within a biological system with minimal off-target effects or interference with native cellular processes.

A key challenge is creating probes suitable for in vivo applications. For example, efforts to develop ¹¹C-labeled isoindolone derivatives as PET (Positron Emission Tomography) radioligands for imaging the mGluR2 receptor in the brain were undertaken. nih.gov While these compounds showed promising properties in vitro, they exhibited low brain exposure in non-human primate studies, precluding their use as effective imaging agents. nih.gov This highlights a significant gap and a direction for future research: the structural modification of the isoindolone scaffold to improve pharmacokinetic properties, such as blood-brain barrier penetration, is necessary to create successful central nervous system probes.

Future research in this area should focus on:

Photoaffinity Probes : Incorporating a photoreactive group onto the isoindolone scaffold would allow for covalent cross-linking to target proteins upon UV irradiation, facilitating target identification.

Biotinylated or Clickable Probes : Attaching a biotin (B1667282) tag or a bioorthogonal handle (like an alkyne or azide) would enable the enrichment and subsequent identification of binding partners from cell lysates using affinity purification and mass spectrometry.

Fluorescent Probes : Developing fluorescently labeled isoindolones could allow for direct visualization of target engagement and localization within cells using advanced microscopy techniques.

The creation of a toolbox of validated, high-quality chemical probes based on the isoindolone scaffold will be invaluable for deconvoluting the specific functions of its various targets and understanding its mechanism of action in different biological contexts.

Interdisciplinary Research Opportunities for the Isoindolone Scaffold (e.g., chemoproteomics, systems biology)

The complexity of isoindolone pharmacology necessitates an interdisciplinary approach, integrating modern chemical biology and computational techniques to gain a holistic understanding.

Chemoproteomics offers a powerful platform for target discovery and validation on a proteome-wide scale. This technology uses chemical probes to map the interactions of small molecules with proteins in complex biological samples. chemrxiv.org For the isoindolone scaffold, chemoproteomics can be used to:

Identify Novel Targets : By designing reactive isoindolone probes that form covalent bonds with their protein partners, researchers can identify previously unknown targets.

Profile Selectivity : The technology can be used to assess the selectivity of an isoindolone compound by simultaneously measuring its binding to thousands of proteins.

Map Binding Sites : Chemoproteomic methods can pinpoint the specific amino acid residues that a compound interacts with, providing valuable structural information for drug design.

Enable Degrader Development : Techniques like chemoproteomics are crucial for annotating the "degradable proteome," identifying which proteins can be effectively targeted for degradation by bifunctional molecules (PROTACs) that recruit E3 ligases like cereblon. youtube.com

Deconvolute Polypharmacology : Model how the simultaneous engagement of multiple targets by a single compound leads to a specific phenotypic outcome.

Identify Biomarkers : Predict and validate biomarkers that can indicate which patient populations are most likely to respond to an isoindolone-based therapy.

Design Combination Therapies : A systems biology platform can help identify the most effective combination of drugs by modeling their impact on disease networks. frontiersin.org

By combining synthetic chemistry, computational modeling, chemoproteomics, and systems biology, researchers can accelerate the translation of isoindolone-based compounds from laboratory curiosities to powerful research tools and effective therapeutics.

Addressing Gaps in Current Understanding of Isoindolone Chemical Biology

Despite significant progress, several critical gaps remain in our understanding of the chemical biology of the isoindolone scaffold. Addressing these areas is paramount for fully realizing its therapeutic potential.

Systematic Target Deconvolution : While numerous targets have been identified for various isoindolone derivatives, these discoveries have often been serendipitous. A systematic, unbiased approach using chemoproteomics is needed to map the full target landscape of the core scaffold and its key derivatives. This would create a comprehensive "target map" to guide future drug discovery programs.

Understanding the Rules of Polypharmacology : Many isoindolones interact with multiple targets. A significant gap exists in understanding the structure-activity relationships that govern this multi-targeting. Predictive computational models are needed to design compounds that either engage a specific, desired set of targets (for a synergistic effect) or avoid certain off-targets (to reduce toxicity).

Development of In Vivo-Validated Probes : As highlighted by the challenges with PET ligand development, there is a scarcity of isoindolone-based chemical probes that are validated for use in living organisms. nih.gov Creating probes with appropriate pharmacokinetic and pharmacodynamic properties is essential for studying target engagement and mechanism of action in a physiologically relevant context.

Mechanisms of Resistance : For isoindolone-based drugs used in the clinic, such as the immunomodulatory agents, acquired resistance is a major clinical challenge. The underlying molecular mechanisms of this resistance are not fully understood. A deeper investigation using genomic and proteomic approaches in resistant models is required.

Bridging to Specific Analogs : While much is known about the broader isoindolone class, this knowledge has not been systematically applied to specific, less-studied analogs like 6,7-dimethoxy-2-(4-methylphenyl)-3H-isoindol-1-one. A key gap is the lack of specific biological and computational data for this particular compound. Future work should involve synthesizing this molecule using modern methods and profiling it using the interdisciplinary approaches described above to determine its unique biological properties and potential applications.

Closing these knowledge gaps will require a concerted and collaborative effort, leveraging the latest advances in chemical synthesis, computational biology, and systems-level analytical techniques.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6,7-dimethoxy-2-(4-methylphenyl)-3H-isoindol-1-one, and how can purity be optimized?

  • Methodology : Multi-step organic synthesis is typically required. For analogous isoindol-1-one derivatives, palladium-catalyzed cross-coupling reactions or alkylation using NaH in DMF are common . Key steps include:

  • Introduction of methoxy groups via nucleophilic substitution under reflux.
  • Use of 4-methylphenylboronic acid in Suzuki-Miyaura coupling for aryl substitution.
  • Purification via flash column chromatography (e.g., silica gel, hexane/ethyl acetate gradients) to achieve >95% purity .
    • Validation : Structural confirmation via 1H^1H-NMR, 13C^{13}C-NMR, and HR-ESI-MS to resolve ambiguities in regioisomer formation .

Q. What spectroscopic techniques are critical for characterizing this compound’s structure and stability?

  • Analytical Workflow :

  • NMR Spectroscopy : 1H^1H-NMR to confirm methoxy (-OCH3_3) and aryl proton environments; 13C^{13}C-NMR to verify carbonyl (C=O) and quaternary carbons .
  • Mass Spectrometry : HR-ESI-MS for exact mass determination (e.g., theoretical vs. observed m/z).
  • Thermal Analysis : TGA/DSC to assess decomposition temperatures and hygroscopicity .

Q. What safety precautions are necessary during handling, given structural analogs’ toxicity profiles?

  • Risk Mitigation :

  • Use PPE (gloves, lab coat, goggles) due to potential acute toxicity (Category 4 for dermal/oral/inhalation routes in related compounds) .
  • Conduct reactions in fume hoods to avoid vapor exposure.
  • First-aid protocols: Immediate rinsing for skin/eye contact and medical consultation for persistent irritation .

Advanced Research Questions

Q. How can researchers resolve contradictory bioactivity data reported for isoindol-1-one derivatives?

  • Data Analysis Framework :

  • Batch Variability : Compare synthetic methods (e.g., catalyst purity, solvent grade) across studies. Impurities >2% can skew bioassay results .
  • Assay Conditions : Control for pH, temperature, and solvent polarity in in vitro assays (e.g., DMSO concentration effects on cell viability) .
  • Structural Confirmation : Re-analyze disputed compounds via X-ray crystallography to rule out polymorphic differences .

Q. What strategies enhance the compound’s solubility and bioavailability for in vivo studies?

  • Methodological Approaches :

  • Prodrug Design : Introduce phosphate or acetate groups at the 3H position to improve aqueous solubility .
  • Nanoparticle Formulation : Use liposomal encapsulation (e.g., PEGylated lipids) to bypass rapid hepatic clearance .
  • LogP Optimization : Adjust methoxy or methylphenyl substituents to achieve LogP values between 2–4 for membrane permeability .

Q. How can computational modeling guide the design of derivatives with improved target binding affinity?

  • In Silico Workflow :

  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to predict interactions with biological targets (e.g., kinases, GPCRs). Focus on hydrogen bonding with the isoindol-1-one core .
  • MD Simulations : Conduct 100-ns molecular dynamics runs to assess binding stability (RMSD < 2 Å) .
  • SAR Analysis : Correlate substituent electronic effects (Hammett σ values) with activity trends .

Experimental Design & Contradiction Management

Q. What experimental controls are essential in assessing this compound’s enzymatic inhibition potential?

  • Control Strategy :

  • Blank Runs : Include solvent-only controls to rule out assay interference.
  • Reference Inhibitors : Use known inhibitors (e.g., staurosporine for kinases) to validate assay sensitivity .
  • Time-Dependent Effects : Pre-incubate the compound with enzymes to distinguish reversible vs. irreversible inhibition .

Q. How should researchers address discrepancies in reported synthetic yields for this compound?

  • Troubleshooting :

  • Catalyst Screening : Test alternative catalysts (e.g., CuI vs. Pd(PPh3_3)4_4) for Suzuki couplings .
  • Reaction Monitoring : Use TLC or LC-MS to identify intermediate degradation or side reactions (e.g., demethylation under acidic conditions) .
  • Scale-Up Adjustments : Optimize stirring rate and temperature gradients for reproducibility at >10g scales .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.